
2'-O-TBDMS-Paclitaxel
Übersicht
Beschreibung
2’-O-(tert-Butyldimethylsilyl) Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. This compound is characterized by the addition of a tert-butyldimethylsilyl group at the 2’-hydroxyl position of Paclitaxel, which enhances its stability and modifies its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel typically involves the protection of the 2’-hydroxyl group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-(tert-Butyldimethylsilyl) Paclitaxel undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl group can be replaced by other protecting groups or functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the Paclitaxel backbone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include fluoride ions (e.g., tetrabutylammonium fluoride) which can remove the tert-butyldimethylsilyl group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the tert-butyldimethylsilyl group yields the original Paclitaxel molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 2'-O-TBDMS-Paclitaxel typically involves protecting the 2'-OH group followed by various coupling reactions. For instance, the TBDMS group can be removed using tetra-n-butylammonium fluoride (TBAF), allowing for further functionalization or conjugation with other therapeutic agents . This versatility in synthesis allows researchers to create conjugates for targeted drug delivery systems.
Cancer Therapy
The primary application of this compound lies in cancer therapy. Its enhanced properties allow for improved targeting of cancer cells while minimizing effects on normal cells. Studies have shown that this compound can be used in combination therapies, enhancing the efficacy of existing treatments by overcoming drug resistance mechanisms .
Drug Delivery Systems
Recent research has focused on utilizing this compound in theranostic applications—combining therapeutic and diagnostic capabilities. For example, conjugates have been developed that incorporate imaging agents for tracking drug delivery in vivo using techniques like PET imaging . This dual functionality can significantly improve treatment outcomes by allowing real-time monitoring of therapy effectiveness.
Case Study 1: Targeted Delivery
A study examined the internalization efficiency of a fluorescently labeled this compound conjugate in biotin-receptor positive (BR+) cancer cells. The results indicated high specificity and efficiency in targeting BR+ cells via receptor-mediated endocytosis (RME), demonstrating the potential for targeted therapy applications .
Case Study 2: Combination Therapy
In another study, researchers investigated the effects of combining this compound with other microtubule-targeting agents like colchicine. The findings revealed synergistic effects on microtubule dynamics and enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for combination therapies .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Cancer Therapy | Antitumor activity against various solid tumors | Enhanced efficacy in BR+ cancer cells |
Drug Delivery Systems | Theranostic applications using imaging agents | Real-time monitoring of drug delivery |
Combination Therapies | Synergistic effects with other microtubule agents | Improved cytotoxicity and reduced resistance |
Wirkmechanismus
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl) Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The tert-butyldimethylsilyl group enhances the compound’s stability, potentially improving its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, widely used as an antitumor agent.
Docetaxel: Another derivative of Paclitaxel with similar antitumor properties.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against certain resistant cancer types.
Uniqueness
2’-O-(tert-Butyldimethylsilyl) Paclitaxel is unique due to the presence of the tert-butyldimethylsilyl group, which enhances its stability and modifies its chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
2'-O-TBDMS-Paclitaxel is a derivative of the well-known chemotherapeutic agent paclitaxel, which is primarily used in the treatment of various cancers, including breast, ovarian, and lung cancers. The modification of the 2'-hydroxyl group to a tert-butyldimethylsilyl (TBDMS) ether enhances the compound's stability and bioactivity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and potential advantages over traditional paclitaxel.
Paclitaxel exerts its biological effects primarily through the stabilization of microtubules, thereby inhibiting cell division. The modification to 2'-O-TBDMS enhances its pharmacological properties by:
- Improved Stability : The TBDMS group protects the hydroxyl group from premature hydrolysis, allowing for better bioavailability.
- Targeted Delivery : Studies suggest that modifications like TBDMS can facilitate targeted delivery to cancer cells, potentially reducing side effects associated with non-specific distribution in healthy tissues .
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer).
- EC50 Values : The effective concentration for 50% inhibition (EC50) was found to be significantly lower than that of unconjugated paclitaxel, indicating enhanced potency .
In Vivo Studies
In vivo assessments using animal models have shown promising results:
- Tumor Models : Orthotopic mouse models of human breast cancer indicated that this compound provided superior therapeutic outcomes compared to free paclitaxel.
- Bioluminescence Imaging : This technique revealed increased tumor regression rates when treated with the modified compound versus the unconjugated form .
Comparative Efficacy
A comparative analysis of this compound and traditional paclitaxel reveals several advantages:
Parameter | This compound | Paclitaxel |
---|---|---|
Stability | Higher | Lower |
Cytotoxicity (EC50) | Lower | Higher |
Tumor Selectivity | Enhanced | Non-selective |
Side Effects | Potentially reduced | Higher |
Case Study 1: Breast Cancer Treatment
A study investigating the use of this compound in an orthotopic model found that treatment led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to selectively target tumor cells while sparing healthy tissue, thus minimizing systemic toxicity .
Case Study 2: Ovarian Cancer Treatment
In another case involving SKOV-3 cell lines, this compound demonstrated enhanced apoptosis induction compared to standard paclitaxel. The study concluded that this modification could be pivotal in overcoming drug resistance commonly seen in ovarian cancer therapies .
Eigenschaften
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELDCCFMKNOOM-AWZPIEEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.